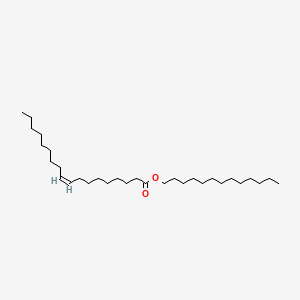

Tridecyl oleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

75164-73-7 |

|---|---|

Molecular Formula |

C31H60O2 |

Molecular Weight |

464.8 g/mol |

IUPAC Name |

tridecyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C31H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-30H2,1-2H3/b17-16- |

InChI Key |

ORLIFRJRAMADMX-MSUUIHNZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Contextualization Within Fatty Acid Esters Research

Tridecyl oleate (B1233923) is a member of the broad class of compounds known as fatty acid esters. These esters are formed through the chemical reaction, known as esterification, between a fatty acid and an alcohol. The field of fatty acid ester research is dynamic, driven by the desire to create molecules with specific properties for a wide array of applications, from biolubricants to cosmetic ingredients. iastate.edu

A significant area of this research focuses on utilizing renewable resources, such as vegetable oils, which are rich sources of fatty acids like oleic acid. iastate.edu The chemical modification of these naturally derived fatty acids is a key strategy. mytribos.org Processes like transesterification, which involves exchanging the alcohol group of an ester, allow for the synthesis of a diverse library of esters with tailored characteristics. acs.orgsaudijournals.com The properties of the resulting ester, such as its melting point, viscosity, and lubricity, are directly influenced by the structure of both the parent fatty acid and the alcohol used in the synthesis. iastate.eduanalis.com.my The investigation into oleate esters of various alcohols, including those with branched structures, is a testament to the ongoing effort to optimize performance for specific applications like lubrication. researchgate.net Tridecyl oleate, therefore, represents a specific combination of a C13 alcohol (tridecyl alcohol) and the common C18 unsaturated fatty acid (oleic acid), designed to achieve particular physical and chemical characteristics.

Significance of Tridecyl Oleate in Contemporary Chemical Investigations

Epoxidation and Ring-Opening Reactions for Functionalized Oleate Derivatives

Epoxidation of Oleate Alkenes: Catalytic Systems and Efficiency

The epoxidation of the alkene group in oleate esters is a critical step in producing functional intermediates. This process involves the conversion of the carbon-carbon double bond into an oxirane ring. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. Hydrogen peroxide (H₂O₂) is often favored as a green and atom-economic oxidant. acs.orgmdpi.com

Various catalytic systems have been investigated to optimize the epoxidation of oleate esters, such as methyl oleate, which serves as a model compound. Tungstate-based catalysts, particularly in the form of ionic liquids like [N₈,₈,₈,₁]₂[WO₄], have demonstrated effectiveness. The addition of a co-catalyst, such as phosphoric acid (H₃PO₄), can significantly boost the catalytic activity by forming highly reactive in-situ phosphonate-di(peroxo)tungstate species. mdpi.comresearchgate.net For instance, at 25°C, the yield of epoxidized methyl oleate (EMO) increased from 5% with the tungstate (B81510) catalyst alone to 41% with the addition of phosphoric acid. mdpi.comresearchgate.net At higher temperatures (50°C), the yields improved to 84% and 90%, respectively, with quantitative chemoselectivity towards the epoxide. mdpi.com

Molybdenum-based catalysts have also been successfully used. The oxo-diperoxo molybdenum(VI) complex, MoO(O₂)₂·2QOH (where QOH is 8-quinilinol), in combination with sodium bicarbonate (NaHCO₃) as a co-catalyst, has shown high conversion rates for methyl oleate in ionic liquid media. nih.gov This system allows for total selectivity towards the oxirane, and the catalyst can be recycled and reused multiple times. nih.gov

Heterogeneous catalysts are another area of significant research interest due to their ease of recovery and reuse. acs.org Hierarchical titanium silicalite-1 (HTS-1) has been used for the epoxidation of methyl oleate with aqueous H₂O₂, achieving a maximum epoxide yield of 94.9% under optimized conditions. cjcatal.com Similarly, peroxophosphotungstate species entrapped within mesoporous SBA-15 silica (B1680970) have been developed as recyclable catalysts for the epoxidation of olefins like methyl oleate. rsc.org The use of a phase transfer catalyst, such as Adogen 464, is also a common strategy in biphasic systems to facilitate the reaction between the aqueous oxidant and the organic oleate phase. whiterose.ac.uk

The efficiency of these systems is influenced by parameters such as temperature, reaction time, and the molar ratio of oxidant to the alkene. For example, while increasing the H₂O₂ concentration can enhance the reaction rate, a large excess can sometimes be detrimental to the catalytic system. mdpi.com

Table 1: Catalytic Systems for the Epoxidation of Methyl Oleate

| Catalyst System | Co-catalyst / Additive | Oxidant | Solvent / Medium | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| [N₈,₈,₈,₁]₂[WO₄] | H₃PO₄ | H₂O₂ | Biphasic | 50 | 90 | Quantitative | mdpi.com |

| MoO(O₂)₂·2QOH | NaHCO₃ | H₂O₂ | [hydemim][BF₄] (Ionic Liquid) | 30 | High Conversion | Total | nih.gov |

| Hierarchical TS-1 (HTS-1) | - | H₂O₂ | - | Optimized | 94.9 | - | cjcatal.com |

| Phosphotungstic Acid (PTA) | Adogen 464 | H₂O₂ | Ethyl Acetate / Water | 50 | up to 93 | up to 95 | whiterose.ac.uktib.eu |

Poly(ethylene glycol) (PEG) Modification of Epoxidized Oleates

Following epoxidation, the resulting epoxidized oleates can undergo further modification to introduce new properties. One such modification is the ring-opening of the epoxide with poly(ethylene glycol) (PEG) to create nonionic surfactants and other functional molecules. acs.orgwhiterose.ac.uk This process, often referred to as PEGylation, enhances the hydrophilic character of the oleate molecule. acs.org

The reaction involves the nucleophilic attack of the hydroxyl groups of PEG on the carbon atoms of the oxirane ring, leading to its opening. This can be achieved using various catalysts. Environmentally benign, heterogeneous catalysts such as silica-supported boron trifluoride (Si-BF₃) and metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Fe-mont) are preferred to overcome challenges associated with toxic and difficult-to-remove homogeneous catalysts. acs.orgwhiterose.ac.uklincoln.ac.uk

The synthesis is typically carried out by heating the PEG or its mono-ether derivative (MePEG), adding the catalyst, and then introducing the epoxidized alkyl oleate. acs.orgwhiterose.ac.uk The reaction temperature is often raised to around 100°C to ensure a reasonable reaction rate, with processes being developed to achieve high yields in as little as 60 minutes. acs.orgyork.ac.ukresearchgate.net The properties of the final product can be tailored by varying the chain length of the PEG used. acs.orgwhiterose.ac.uk For example, PEGs with different molecular weights (e.g., PEG 400, PEG 1000, PEG 1500) and their mono-methyl ether counterparts have been used to generate a library of surfactants with a range of properties. whiterose.ac.ukresearchgate.net The reaction can be performed under solventless conditions, which adds to the green credentials of the synthesis. acs.orgyork.ac.uk Research has demonstrated that this methodology can afford surfactant yields of 80% or higher with minimal side products. york.ac.ukresearchgate.netacs.org

Table 2: PEG Modification of Epoxidized Alkyl Oleates

| Epoxide Substrate | PEG Derivative | Catalyst | Temperature (°C) | Reaction Time | Outcome/Yield | Reference |

|---|---|---|---|---|---|---|

| Epoxidized Methyl Oleate | PEG 400 | Si-BF₃ / Fe-mont | 100 | 60 min | Minimum 80% surfactant yield | acs.orgwhiterose.ac.uk |

| Epoxidized Alkyl Oleates | PEG 1000 | Si-BF₃ / Fe-mont | 100 | 60 min | Generation of a range of nonionic surfactants | whiterose.ac.uk |

| Epoxidized Alkyl Oleates | PEG 1500 | Si-BF₃ / Fe-mont | 100 | 60 min | Generation of a range of nonionic surfactants | whiterose.ac.uk |

| Epoxidized Alkyl Oleates | MePEG 400 | Si-BF₃ / Fe-mont | 100 | 60 min | Generation of a range of nonionic surfactants | whiterose.ac.uk |

| Epoxidized Alkyl Oleates | MePEG 750 | Si-BF₃ / Fe-mont | 100 | 60 min | Generation of a range of nonionic surfactants | whiterose.ac.uk |

Analytical and Spectroscopic Characterization of Tridecyl Oleate and Its Derivatives

Advanced Chromatographic Techniques for Structural Elucidation and Purity Assessment

Chromatographic techniques are indispensable for separating complex mixtures and assessing the purity of synthesized or isolated compounds. For oleate (B1233923) esters, both gas and liquid chromatography, often coupled with mass spectrometry, provide detailed structural information.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like fatty acid esters. mdpi.com In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

GC-MS is frequently used to determine the fatty acid profile of oils and fats after transesterification to their corresponding methyl esters. naturalspublishing.combanglajol.info This technique can also be applied to the analysis of longer-chain esters like tridecyl oleate, although derivatization might be necessary to increase volatility. The retention time in the gas chromatogram helps in identifying the compound, while the mass spectrum confirms its structure by analyzing the fragmentation pattern. naturalspublishing.comresearchgate.net For instance, the analysis of biodiesel products often involves GC-MS to identify the various fatty acid esters present, including oleates. naturalspublishing.comresearchgate.net The purity of a this compound sample can be assessed by the presence of a single dominant peak in the chromatogram, with the corresponding mass spectrum matching the expected molecular ion and fragmentation. acs.org

A study on the chemical composition of waste vegetable oils and their biodiesel products utilized GC-MS to identify various fatty acid methyl esters. naturalspublishing.com The instrument was operated with a capillary column and a temperature program to ensure the separation of different esters. The mass spectra were collected in full scan mode, and the identified compounds were compared against the NIST mass spectral database. naturalspublishing.combanglajol.info

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds, which is often the case for long-chain esters and their derivatives. unco.edu HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net

For compounds like this compound that lack a strong UV chromophore, traditional UV detection can be challenging. thermofisher.com Therefore, alternative detection methods are employed. Charged Aerosol Detection (CAD) is a mass-based detection method that is well-suited for non-volatile and semi-volatile compounds, providing a response that is independent of the chemical structure. thermofisher.com This makes it ideal for quantifying complex mixtures of oleate esters.

Coupling HPLC with mass spectrometry, such as an Ion Trap (IT) and Time-of-Flight (TOF) analyzer (LC-MS-IT-TOF), provides high-resolution mass data, enabling the accurate determination of molecular formulas and detailed structural elucidation of complex oleate derivatives. acs.org Reverse-phase HPLC, often using C18 or C8 columns, is commonly employed for the separation of lipids. nih.gov For instance, a method for the analysis of long and medium-chain lipids utilized a C18 column with a mobile phase of acetonitrile (B52724) and water to separate oleic acid and monoolein. nih.gov

A study on the analysis of surfactants demonstrated the use of HPLC with CAD for various classes of surfactants, including those based on oleates. thermofisher.com The method was shown to be sensitive and capable of distinguishing between different oleate-containing polymers. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed elucidation of molecular structures. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-13 (¹³C), within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the tridecyl chain and the oleate moiety would be observed. For example, the vinylic protons of the oleic acid backbone typically appear as a broad resonance between 5.3 and 5.6 ppm. nih.gov The methyl (CH₃) protons of the acyl chain are usually found at around 0.87 ppm. preprints.org The methylene (B1212753) (CH₂) protons adjacent to the ester oxygen (in the tridecyl part) would appear at a characteristic downfield shift, typically around 4.11 ppm for an ethyl ester, which would be similar for a tridecyl ester. preprints.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their functional groups. For esters, the carbonyl carbon (C=O) signal is particularly characteristic, appearing significantly downfield. scielo.org.mx For instance, in oleate esters, the carbonyl carbon of the ester group resonates around 173.87 ppm. scielo.org.mx

The following table summarizes typical ¹H NMR chemical shifts for oleate esters.

| Proton Type | Typical Chemical Shift (ppm) |

| Vinylic protons (-CH=CH-) | 5.3 - 5.6 |

| Methylene protons adjacent to ester oxygen (-O-CH₂-) | ~4.1 |

| Terminal methyl protons (-CH₃) | ~0.9 |

| Methylene protons in the alkyl chains | 1.2 - 1.6 |

| Methylene protons adjacent to the double bond | ~2.0 |

| Methylene protons adjacent to the carbonyl group | ~2.3 |

Data compiled from various sources. nih.govpreprints.orgresearchgate.net

For more complex oleate derivatives or when 1D NMR spectra are ambiguous, two-dimensional (2D) NMR techniques are employed. acs.org Correlation Spectroscopy (COSY) experiments show correlations between coupled protons, helping to establish the connectivity of proton networks within the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. For complex structures, Heteronuclear Multiple Bond Correlation (HMBC) can reveal longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the complete molecular structure. These techniques are particularly useful in characterizing derivatives where the oleate moiety has been modified, for example, through epoxidation or hydroxylation. acs.org

Infrared (IR) and Mass Spectrometry (MS) Techniques for Functional Group Analysis and Molecular Weight Determination

Infrared (IR) spectroscopy and mass spectrometry (MS) are fundamental techniques for identifying functional groups and determining the molecular weight of a compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net For this compound, the most characteristic absorption band is the strong C=O stretching vibration of the ester group, which typically appears around 1735-1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester linkage are also observable. Additionally, the C=C stretching vibration of the alkene group in the oleate chain can be seen, although it is generally weaker. The C-H stretching vibrations of the long alkyl chains are prominent in the 2800-3000 cm⁻¹ region. researchgate.net

The table below lists key IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Absorption Frequency (cm⁻¹) |

| Ester (C=O) | Stretch | 1735 - 1740 |

| Alkyl (C-H) | Stretch | 2800 - 3000 |

| Alkene (C=C) | Stretch | ~1650 (weak) |

| Ester (C-O) | Stretch | 1170 - 1250 |

Data compiled from various sources. nih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. mdpi.com In MS, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragment ions are detected. The mass of the molecular ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating data from other techniques like NMR. For this compound, the molecular ion peak would correspond to its molecular weight, and fragmentation would likely involve cleavage at the ester linkage and along the alkyl chains.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its ester structure.

The most prominent feature in the FT-IR spectrum of a long-chain ester like this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. This peak typically appears in the range of 1735-1745 cm⁻¹ . researchgate.net For similar oleate esters, this characteristic peak is a definitive indicator of the ester functionality. biointerfaceresearch.com For instance, in the analysis of palm oleic acid-based polyester, the C=O stretching vibration of the ester carbonyl group was observed at 1735 cm⁻¹. biointerfaceresearch.com

Another significant set of bands arises from the C-H stretching vibrations of the long alkyl chains (both the tridecyl and the oleyl moieties). These are typically observed as strong, sharp peaks in the region of 2850-2960 cm⁻¹ . Specifically, symmetric and asymmetric stretching vibrations of methylene (-CH₂-) and methyl (-CH₃) groups fall within this range. researchgate.net For example, the FT-IR spectrum of oleic acid, a precursor to this compound, shows characteristic peaks for the symmetric -CH₂ stretch and the asymmetric -CH₂ stretch at 2854 cm⁻¹ and 2923 cm⁻¹, respectively. preprints.org

The C-O stretching vibrations of the ester linkage provide further confirmation. Two distinct C-O stretching bands are expected. The stretching of the C-O bond adjacent to the carbonyl group (acyl-oxygen) typically appears in the region of 1250-1160 cm⁻¹ , while the stretching of the O-C bond of the alcohol moiety (alkyl-oxygen) is found between 1150-1000 cm⁻¹ . biointerfaceresearch.com In synthesized palm oleic acid-based polyesters, these C-O ester linkages were identified by bands at 1245 cm⁻¹ and 1173 cm⁻¹. biointerfaceresearch.com

Additionally, the presence of the cis-double bond in the oleate chain is indicated by a weak absorption band around 3000-3010 cm⁻¹ due to the =C-H stretching vibration . researchgate.net

A summary of the expected characteristic FT-IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1735 - 1745 | Strong |

| C-H (Alkyl) | Asymmetric/Symmetric Stretching | 2850 - 2960 | Strong |

| =C-H (Alkene) | Stretching | 3000 - 3010 | Weak |

| C-O (Acyl-Oxygen) | Stretching | 1250 - 1160 | Medium-Strong |

| C-O (Alkyl-Oxygen) | Stretching | 1150 - 1000 | Medium-Strong |

This table presents expected values for this compound based on data from analogous long-chain esters.

Derivatives of this compound, such as its epoxidized form, would show distinct changes in the FT-IR spectrum. For instance, the epoxidation of the double bond in the oleate moiety would lead to the disappearance of the =C-H stretching band around 3000-3010 cm⁻¹ and the appearance of a new band characteristic of the C-O-C stretching of the oxirane ring, typically in the region of 820-850 cm⁻¹. biointerfaceresearch.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of large, non-volatile molecules like this compound. It allows for the determination of the molecular weight and provides structural information through fragmentation analysis (tandem MS or MS/MS).

In positive-ion mode ESI-MS, this compound is expected to be detected primarily as a protonated molecule [M+H]⁺ or as an adduct with alkali metal ions such as sodium [M+Na]⁺ or potassium [M+K]⁺, which are often present in trace amounts in the solvent or on glassware. Given the molecular formula of this compound, C₃₁H₆₀O₂, its molecular weight is approximately 464.8 g/mol . Therefore, the expected m/z values for these adducts would be:

[M+H]⁺ : ~465.8 m/z

[M+Na]⁺ : ~487.8 m/z

[M+K]⁺ : ~503.8 m/z

Tandem mass spectrometry (MS/MS) of the parent ion provides valuable structural information by inducing fragmentation at specific bonds. For long-chain esters like this compound, the most common fragmentation pathway involves the cleavage of the ester bond. nih.gov This can occur in two primary ways:

Cleavage of the C-O bond (acyl-oxygen bond): This results in the formation of an acylium ion corresponding to the oleoyl (B10858665) moiety.

Cleavage of the O-C bond (alkyl-oxygen bond): This leads to the formation of a fragment corresponding to the protonated oleic acid and a neutral alkene from the tridecyl group, or a tridecyl carbocation.

Studies on similar wax esters, such as oleyl oleate, have shown that at lower collision energies, the major fragment ions correspond to the protonated fatty acid [RCOOH₂]⁺ and the acylium ion [RCO]⁺. nih.gov For this compound, this would correspond to fragments derived from oleic acid.

The fragmentation of the long alkyl chains themselves can also occur, leading to a series of ions separated by 14 Da, corresponding to the loss of successive CH₂ groups. ntu.edu.sg

A summary of the expected major ions in the ESI-MS/MS spectrum of the [M+H]⁺ ion of this compound is provided below.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated this compound | ~465.8 |

| [C₁₈H₃₅O₂]⁺ | Protonated Oleic Acid | ~283.3 |

| [C₁₈H₃₃O]⁺ | Oleoyl acylium ion | ~265.3 |

| [C₁₃H₂₇]⁺ | Tridecyl carbocation | ~183.3 |

This table presents expected m/z values for the major fragments of this compound based on established fragmentation patterns of long-chain esters.

For derivatives of this compound, ESI-MS is also a powerful characterization tool. For example, in the case of a PEGylated derivative of an oleate ester, ESI-MS can be used to identify the distribution of polymer chain lengths attached to the parent molecule. researchgate.net

Kinetic and Mechanistic Investigations of Tridecyl Oleate Formation

Reaction Kinetics of Oleate (B1233923) Esterification: Modeling and Parameter Determination

The rate at which tridecyl oleate is formed is governed by several key factors, including the concentration of reactants, temperature, and the presence of a catalyst. Kinetic modeling allows for a quantitative understanding of these influences, which is essential for reactor design and process optimization.

Influence of Reactant Molar Ratios and Temperature on Reaction Rates

Temperature plays a dual role in the esterification process. In line with the Arrhenius equation, increasing the reaction temperature generally accelerates the reaction rate by increasing the kinetic energy of the molecules, leading to more frequent and effective collisions. nih.govmdpi.com For example, in the enzymatic esterification of oleic acid, raising the temperature often leads to higher conversion rates within a certain range. mdpi.comanalis.com.my However, excessively high temperatures can be detrimental, potentially causing thermal degradation of the reactants or products, or in the case of enzymatic catalysis, denaturation of the enzyme. nih.govmdpi.com The optimal temperature for oleate esterification is therefore a balance between achieving a high reaction rate and maintaining the stability of all components. For the production of hexyl and octyl oleates, a temperature of 80 °C was found to be optimal under specific catalytic conditions. ufv.br

The following interactive table illustrates the hypothetical effect of molar ratio and temperature on the initial reaction rate of this compound formation, based on general findings for oleate esterification.

| Molar Ratio (Tridecyl Alcohol:Oleic Acid) | Temperature (°C) | Initial Reaction Rate (mol/L·min) |

| 1:1 | 130 | 0.04 |

| 2:1 | 130 | 0.07 |

| 1:1 | 150 | 0.10 |

| 2:1 | 150 | 0.16 |

Catalytic Effects and Reaction Order Analysis

The esterification of oleic acid with tridecyl alcohol is inherently slow and necessitates a catalyst to proceed at a practical rate. Both homogeneous and heterogeneous catalysts are employed. Homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective, with the reaction rate often showing a linear dependence on the catalyst concentration. ufv.brnjit.edu However, their separation from the final product can be challenging. cmu.ac.th Heterogeneous catalysts, including solid acid resins and immobilized lipases, offer the advantage of easy separation and reusability. acs.orgacs.org

The choice of catalyst significantly influences the reaction kinetics. For acid-catalyzed esterifications, the reaction often follows a second-order kinetic model, being first order with respect to both the carboxylic acid and the alcohol. njit.eduacs.org Some studies have reported pseudo-first-order kinetics, particularly when one reactant is in large excess. ekb.egicevirtuallibrary.comresearchgate.net For the esterification of oleic acid with oleyl alcohol, the reaction was found to be second order. njit.edu In the case of enzymatic catalysis, such as with lipase (B570770), the kinetics are often described by the Michaelis-Menten model or more complex models like the Ping-Pong Bi-Bi mechanism, which may include substrate inhibition at high concentrations. mdpi.commdpi.com

Thermodynamic Aspects of this compound Synthesis

The synthesis of this compound is a reversible equilibrium process:

Oleic Acid + Tridecyl Alcohol ⇌ this compound + Water

The thermodynamic properties of this reaction, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the position of the equilibrium and the maximum achievable yield. The esterification of fatty acids is typically a slightly endothermic reaction, meaning it consumes a small amount of heat. nih.gov The change in Gibbs free energy for the photoesterification of oleic acid was reported as 20.75 kJ/mol at 338.15K, with an enthalpy change of 13.75 kJ/mol and an entropy change of 0.47 kJ/mol·K. d-nb.info

A crucial strategy to enhance the yield of this compound is the removal of water, a byproduct of the reaction. doi.orgconicet.gov.ar By Le Chatelier's principle, removing water shifts the equilibrium to the right, favoring the formation of the ester. This is often accomplished by techniques such as azeotropic distillation using a Dean-Stark trap or by carrying out the reaction in the presence of a water adsorbent. e3s-conferences.orglidsen.com

Below is a table with representative thermodynamic data for a generic fatty acid esterification reaction.

| Thermodynamic Parameter | Representative Value | Significance |

| Enthalpy of Reaction (ΔH) | +13.75 kJ/mol d-nb.info | Slightly endothermic, favors product formation at higher temperatures. |

| Entropy of Reaction (ΔS) | +0.47 J/mol·K d-nb.info | Small change in disorder. |

| Gibbs Free Energy (ΔG) | +20.75 kJ/mol (at 338.15K) d-nb.info | Positive value indicates the reaction is not spontaneous under standard conditions and requires energy input. |

| Equilibrium Constant (K_eq) | Varies with temperature | Dictates the maximum theoretical conversion. |

Mechanistic Pathways of Esterification Reactions

The mechanism of this compound formation is dependent on the catalyst employed.

For acid-catalyzed esterification , the reaction generally follows the Fischer-Speier esterification mechanism. rsc.org This pathway involves several key steps:

Protonation of the carbonyl oxygen of oleic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the oxygen atom of tridecyl alcohol on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. rsc.org

Proton transfer from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of a water molecule from the tetrahedral intermediate, resulting in a protonated ester. rsc.org

Deprotonation of the protonated ester to yield the final this compound and regenerate the acid catalyst.

In enzymatic esterification using a lipase, the mechanism is different and typically proceeds via an acyl-enzyme intermediate, often described by a Ping-Pong Bi-Bi kinetic model. mdpi.com The steps are:

Acylation: Oleic acid binds to the active site of the lipase. The enzyme's catalytic triad (B1167595) facilitates the formation of a covalent acyl-enzyme intermediate, with the release of a water molecule.

Deacylation: Tridecyl alcohol then binds to the active site and attacks the acyl-enzyme complex. This leads to the release of the this compound ester and the regeneration of the free enzyme, ready for another catalytic cycle.

A third, less common, pathway is non-catalytic esterification , which can occur at very high temperatures and pressures. The mechanism is thought to involve the auto-protonation of the carboxylic acid, which then acts as the catalyst. acs.orgresearchgate.net

Biodegradation and Environmental Fate Studies of Tridecyl Oleate

Assessment of Aerobic Aquatic Biodegradability

The aerobic aquatic biodegradability of a substance refers to its breakdown by microorganisms in the presence of oxygen in a water-based environment. maintonia.com For lubricant components like tridecyl oleate (B1233923), this is a key indicator of environmental persistence. The assessment relies on established, standardized methodologies and increasingly sophisticated modeling techniques.

Standardized tests are essential for producing reliable and comparable data on biodegradability. Two of the most common methods used for lubricants are ASTM D-5864 and CEC-L-33-A-93.

ASTM D-5864-95 (Standard Test Method for Determining Aerobic Aquatic Biodegradation of Lubricants or Their Components): This method is designed to determine the ultimate biodegradability of a substance. stle.orggoogle.com It measures the amount of the test substance that microorganisms convert into carbon dioxide (CO₂), water, and new biomass over a 28-day period. stle.orgnlgi.org The test simulates a wastewater environment and expresses biodegradability as the percentage of the substance's carbon that is converted to CO₂. google.comnlgi.org A lubricant is generally classified as "readily biodegradable" if 60% or more of its carbon is converted to CO₂ within this timeframe. google.com While specific ASTM D-5864 data for tridecyl oleate is not readily available in public literature, data for similar oleate esters, such as decyl oleate, show extensive biodegradation (80-85%) under the comparable OECD 301D test, suggesting a high potential for ultimate biodegradation. scbt.com

CEC-L-33-A-93: This method, developed by the Coordinating European Council, measures primary biodegradability. stle.orgmachinerylubrication.com Unlike ultimate biodegradation, which tracks conversion to CO₂, primary biodegradation measures the disappearance of the original parent compound. stle.org The test runs for 21 days and quantifies the remaining oil through solvent extraction and infrared spectroscopy. machinerylubrication.com A key criticism of this method has been its reliance on hazardous solvents like Freon. machinerylubrication.com This test typically yields higher percentage values than ultimate biodegradability tests because intermediate breakdown products are not counted as part of the remaining oil. novvi.com Synthetic esters as a class generally show high biodegradability in this test, often in the range of 70% to 90%. machinerylubrication.com

Table 1: Comparison of Standard Biodegradability Test Methodologies

| Feature | ASTM D-5864-95 | CEC-L-33-A-93 |

|---|---|---|

| Biodegradation Type | Ultimate Biodegradation | Primary Biodegradation |

| Measurement Parameter | Evolution of Carbon Dioxide (CO₂) | Disappearance of Parent Compound (Oil) |

| Test Duration | 28 days | 21 days |

| Primary Output | % of theoretical CO₂ produced | % of original oil removed |

| "Readily Biodegradable" | ≥ 60% conversion to CO₂ | Not strictly defined, but >80% is common for high biodegradability |

| Key Advantage | Measures complete mineralization to benign products. | Well-suited for poorly soluble substances like lubricants. |

| Key Disadvantage | Can be complex and requires long duration. | Does not account for intermediate metabolites; uses hazardous solvents. |

Bio-kinetic models offer a predictive tool for estimating the biodegradability of lubricants without conducting lengthy and resource-intensive laboratory tests. nlgi.orgiteh.ai These models are built on fundamental microbiological principles and use the chemical composition of a substance to forecast its degradation behavior. nlgi.org

The ASTM D7373 standard outlines a procedure for predicting lubricant biodegradability using such a model. iteh.ai The core concept is the "Effective Composition for Biodegradation (ECB)," which represents the portion of the material that is susceptible to microbial breakdown. iteh.airesearchgate.net The model calculates the ECB based on the lubricant's fractions of non-aromatics and esters, assigning specific coefficients to each component. researchgate.net From the ECB, the model can predict the ultimate biodegradability and the half-life of the substance. nlgi.orgresearchgate.net For an ester like this compound, the model would consider its ester structure as a component that is readily available for microbial action. researchgate.net

Table 2: Conceptual Framework of a Bio-Kinetic Model for Lubricant Biodegradability

| Input Parameter | Description | Relevance to this compound |

|---|---|---|

| Chemical Composition | Fractions of non-aromatics, aromatics, and esters. | Composed entirely of an ester fraction, which is highly favorable for biodegradation. |

| ECB Coefficient (η) | A coefficient assigned to each chemical fraction based on its known biodegradability. | Esters are assigned a high ECB coefficient (e.g., 0.8 to 1.0). researchgate.net |

| Molecular Structure | Information on branching and molecular weight. | As a linear, long-chain ester, its degradation rate would be modeled accordingly. |

| Output Prediction | ||

| % Biodegradation | Predicted ultimate biodegradation over a set period (e.g., 28 days). | Expected to be high, likely meeting "readily biodegradable" criteria. |

| Half-Life | The time required for half of the substance to degrade. | Expected to be significantly lower than that of mineral oil-based lubricants. researchgate.net |

Factors Influencing Biodegradation Rates

The rate at which this compound biodegrades is not solely an intrinsic property but is governed by a combination of its chemical nature and prevailing environmental conditions.

Chemical Structure: The ester linkage in this compound is susceptible to enzymatic hydrolysis, the first step in biodegradation. nih.govlyellcollection.org However, factors like high molecular weight and long carbon chains can slow the process. novvi.com The absence of significant branching in the tridecyl and oleate chains is favorable, as branched hydrocarbon structures are known to reduce biodegradability. novvi.com

Physicochemical Properties: this compound is hydrophobic and has very low water solubility. ontosight.ai Since microorganisms primarily act in the aqueous phase, the low solubility can be a rate-limiting step, as degradation can only occur at the oil-water interface.

Environmental Conditions: Several external factors significantly impact microbial activity. These include temperature, pH, and the availability of essential nutrients like nitrogen and phosphorus. nih.gov The rate of enzymatic reactions that drive biodegradation is highly dependent on temperature. nih.gov

Microbial Community: The presence of a diverse and adapted microbial community is crucial. nih.gov Environments previously exposed to hydrocarbons or fatty acids may harbor microorganisms already capable of producing the lipase (B570770) enzymes needed to break down esters like this compound. machinerylubrication.com

Comparative Biodegradability with Other Ester-Based Lubricants

This compound is classified as a synthetic ester, a category of Group V base oils known for combining high performance with good environmental profiles. lube-media.com Its biodegradability is best understood in comparison to other common lubricant base stocks.

Mineral Oils: Synthetic esters like this compound are significantly more biodegradable than conventional mineral oils (Group I, II, III). scielo.brresearchgate.net Mineral oils are complex mixtures of hydrocarbons that degrade slowly and can persist in the environment. scielo.br

Natural Esters (Triglycerides): Natural esters, such as vegetable oils, are also readily biodegradable, often exceeding 97% degradation in standard tests. invexoil.com While both this compound and natural esters show excellent biodegradability, synthetic esters are specifically engineered for enhanced thermal and oxidative stability, which can lead to longer lubricant life. scielo.brinvexoil.com

Other Synthetic Esters: The class of synthetic esters includes various chemistries like diesters (e.g., adipates) and polyol esters. While all are generally biodegradable, the specific structure influences the rate. lube-media.com For example, esters with more steric hindrance around the carbonyl group may show enhanced hydrolytic stability, which can sometimes affect the rate of biodegradation. lubesngreases.com However, the biodegradability of most esters used in lubrication is high, often reaching up to 90%. lube-media.com

Table 3: Comparative Biodegradability of Lubricant Base Stocks

| Base Stock Type | Chemical Family | Typical Primary Biodegradability (CEC-L-33-A-93) | Typical Ultimate Biodegradability (OECD 301B / ASTM D-5864) |

|---|---|---|---|

| Mineral Oil | Hydrocarbon | 15% - 40% | < 30% |

| Polyalphaolefin (PAO) | Synthetic Hydrocarbon | 20% - 50% | < 40% |

| This compound (proxy) | Synthetic Monoester | 70% - 90% | > 60% |

| Polyol Esters | Synthetic Ester | 70% - 90% | > 60% |

| Natural Esters (Veg. Oil) | Triglyceride | > 90% | > 60% |

(Data synthesized from multiple sources for comparative purposes. stle.orglube-media.comresearchgate.netinvexoil.com)

Advanced Applications of Tridecyl Oleate in Chemical Engineering and Materials Science

Role in Bio-Lubricant Development and Tribological Performance

The growing demand for environmentally friendly and sustainable alternatives to conventional mineral oil-based lubricants has propelled research into bio-based feedstocks. Tridecyl oleate (B1233923), derived from renewable resources, is a promising candidate for the formulation of high-performance bio-lubricants. Its inherent biodegradability and low toxicity address key environmental concerns associated with traditional lubricants.

The tribological performance of a lubricant is paramount, and formulations containing oleate esters have demonstrated favorable friction and wear-reducing properties. The long, flexible chain of tridecyl oleate allows for the formation of a robust lubricating film at the interface of moving surfaces, which is crucial in minimizing asperity contact and, consequently, friction and wear.

| Ester Type | Coefficient of Friction (COF) | Wear Scar Diameter (WSD) (mm) | Reference |

|---|---|---|---|

| Neopentylglycol Dioleate (NPGDO) | 0.069 | 0.451 | researchgate.net |

| Trimethylolpropane Trioleate (TMPTO) | 0.076 | 0.491 | researchgate.net |

| Pentaerythritol Tetraoleate (PETO) | 0.066 | 0.469 | researchgate.net |

Note: The data presented is for illustrative purposes to show the performance of oleate-based esters and may not be specific to this compound.

A significant challenge for many bio-lubricants is their inherent susceptibility to oxidation, which can lead to an increase in viscosity, sludge formation, and a decrease in lubricating performance. nih.govacs.org The presence of a double bond in the oleic acid backbone of this compound makes it a potential site for oxidative attack.

The oxidative stability of lubricants is a critical parameter for their service life. researchgate.net High temperatures and contact with metals can accelerate the oxidation process. nih.gov To counteract this, antioxidant additives are often incorporated into bio-lubricant formulations to enhance their stability. researchgate.net Research has shown that the type and concentration of these antioxidants can significantly improve the resistance of oleate-based lubricants to degradation. researchgate.net The degree of unsaturation in the fatty acid chain is a key factor; oils with a high oleic acid content (monounsaturated) generally exhibit better oxidative stability compared to those with a high content of polyunsaturated fatty acids. crimsonpublishers.com

| Factor | Effect on Oxidative Stability | Mitigation Strategy | Reference |

|---|---|---|---|

| Degree of Unsaturation | Higher unsaturation leads to lower stability | Use of high oleic feedstocks | crimsonpublishers.com |

| Temperature | Higher temperatures accelerate oxidation | Formulation with high thermal stability base oils | nih.gov |

| Presence of Metals | Catalyzes oxidation reactions | Incorporation of metal deactivators | nih.gov |

| Exposure to Oxygen | Essential for oxidation to occur | Use of sealed systems, antioxidant additives | nih.gov |

Research on this compound in Emerging Material Technologies

The unique properties of this compound and other oleochemicals are being explored in the context of emerging material technologies, driven by the principles of green chemistry and sustainability. The focus is on developing novel materials with enhanced performance and reduced environmental impact. mdpi.com

One area of interest is the use of oleate-based compounds as building blocks for polymers and resins. The double bond in the oleic acid moiety can be functionalized to create monomers for polymerization, leading to the development of bio-based plastics and composites. These materials could offer alternatives to petroleum-derived plastics in various applications.

Furthermore, the lubricating and surface-modifying properties of this compound make it a candidate for inclusion in advanced coatings and thin films. Such coatings could provide benefits ranging from reduced friction and wear to enhanced hydrophobicity. The development of these advanced materials is still in the research and development phase, but they hold the potential to contribute to more sustainable and high-performance technologies in the future.

Exploration in Coatings, Adhesives, and Sealants

This compound, an ester of tridecyl alcohol and oleic acid, is explored in the formulation of coatings, adhesives, and sealants primarily for its role as a plasticizer and a lubricating agent. Its long aliphatic chain and the presence of a double bond in the oleate moiety impart flexibility and compatibility with a variety of polymer matrices.

In the context of coatings, particularly those based on polyvinyl chloride (PVC), this compound can be utilized as a secondary plasticizer. Primary plasticizers are often used to make the dried film of printing ink and other coatings more flexible. While research directly focusing on this compound is limited, studies on similar oleate esters have demonstrated their potential to improve the thermal stability and elongation at break of PVC films. The incorporation of such esters can enhance the flexibility of the coating, making it more resistant to cracking and peeling. The lubricating properties of this compound can also contribute to improved surface slip and mar resistance in the final coating.

For adhesives and sealants, the addition of this compound can modify the rheological properties of the formulation, improving its workability and application characteristics. As a plasticizer, it can increase the flexibility and durability of the adhesive bond or the sealant bead, particularly in applications where movement or vibration is expected. The hydrophobic nature of this compound can also contribute to the water resistance of the final product. Research into oleate-based protic ionic liquids has shown the formation of uniform tribofilms that reduce friction, a property that can be beneficial in certain sealant applications to reduce wear and abrasion. researchgate.net

The table below summarizes the potential functional roles of this compound in these applications, based on the properties of similar long-chain esters.

Table 1: Potential Functional Roles of this compound

| Application | Potential Role | Anticipated Benefit |

|---|---|---|

| Coatings | Secondary Plasticizer | Increased flexibility, improved crack resistance |

| Lubricating Agent | Enhanced surface slip, mar resistance | |

| Adhesives | Plasticizer | Improved flexibility of the bond line |

| Rheology Modifier | Enhanced workability and application | |

| Sealants | Plasticizer | Increased elasticity and durability |

Investigation in Drug Delivery Systems

This compound is investigated in drug delivery systems, particularly for topical and transdermal applications, owing to the well-established properties of its constituent oleic acid as a penetration enhancer. The long alkyl chain of the oleate provides lipophilic characteristics that facilitate the transport of active pharmaceutical ingredients (APIs) through the lipid-rich stratum corneum of the skin. nih.govnih.gov

The mechanism by which oleic acid enhances skin permeation involves the disruption of the highly ordered structure of the stratum corneum lipids. This fluidization of the lipid bilayers reduces the barrier function of the skin, thereby allowing drug molecules to penetrate more easily. jddtonline.infomdpi.com this compound, as an ester of oleic acid, is expected to exhibit similar penetration-enhancing effects. Its ester linkage can be hydrolyzed by esterases present in the skin, releasing oleic acid in situ to exert its effect.

Furthermore, this compound is a suitable candidate for the oil phase in the formulation of nanoemulsions for drug delivery. nih.govijper.org Nanoemulsions are nanometer-sized droplets of one liquid dispersed in another immiscible liquid, and they offer several advantages for drug delivery, including enhanced drug solubilization, improved stability, and increased bioavailability. rjptonline.orgresearchgate.net In an oil-in-water (o/w) nanoemulsion, a lipophilic drug can be dissolved in the this compound oil phase, and the small droplet size of the nanoemulsion provides a large surface area for drug release and absorption. dntb.gov.ua

Research on nanoemulsions containing oleic acid has demonstrated their effectiveness in enhancing the transdermal delivery of various drugs. mdpi.com These formulations can improve the permeation of both hydrophobic and hydrophilic drugs by combining the penetration-enhancing effect of the oleate with the high surface area and close contact with the skin provided by the nanocarrier system. researchgate.net

The table below presents a summary of research findings on the use of oleic acid and related esters in enhancing transdermal drug delivery, which is indicative of the potential of this compound.

Table 2: Research Findings on Oleate-Based Penetration Enhancers

| Drug | Formulation | Key Finding |

|---|---|---|

| Meloxicam | Transdermal Patch with Oleic Acid | Oleic acid was the most effective penetration enhancer, showing the highest diffusion flux. ekb.eg |

| Oxcarbazepine | Microemulsion with Oleic Acid | Oleic acid significantly improved the rate of permeation of the drug through human cadaver skin. mdpi.com |

Potential in Nanoparticle Synthesis Methodologies

In the field of materials science, this compound holds potential in nanoparticle synthesis, primarily acting as a capping agent through its oleate moiety. Capping agents are crucial in the synthesis of nanoparticles as they adsorb to the surface of the growing nanocrystals, preventing their aggregation and controlling their size and shape. researchgate.netmdpi.com

The oleic acid component of this compound is a long-chain fatty acid that has been extensively used as a capping agent in the synthesis of a wide variety of metallic and metal oxide nanoparticles. frontiersin.orgmdpi.com The carboxyl group of the oleic acid can bind to the surface of the nanoparticles, while the long hydrocarbon tail provides a steric barrier that prevents the particles from coming into close contact and agglomerating. nih.gov This stabilization is essential for obtaining monodisperse nanoparticles with uniform properties.

The use of oleic acid as a capping agent allows for precise control over the final morphology of the nanocrystals. frontiersin.org For instance, in the synthesis of tin sulfide (B99878) (SnS) nanocrystals, the use of oleic acid as a capping agent resulted in spherical nanoparticles, whereas a different capping agent produced cubic nanoparticles. frontiersin.org The concentration of the capping agent and the reaction temperature can also be varied to tune the size of the resulting nanoparticles.

This compound, as an ester of oleic acid, can be expected to perform a similar function. The ester group can potentially interact with the nanoparticle surface, or it could be hydrolyzed under certain reaction conditions to yield oleic acid, which then acts as the capping agent. The presence of the tridecyl group may also influence the solubility and dispersion of the nanoparticles in various solvents.

The table below summarizes the effects of using oleic acid as a capping agent in the synthesis of various nanoparticles, illustrating the potential role of this compound.

Table 3: Effects of Oleic Acid as a Capping Agent in Nanoparticle Synthesis

| Nanoparticle Material | Role of Oleic Acid | Observed Effect |

|---|---|---|

| Cobalt (Co) | Capping Agent | Resulted in a narrow size distribution of spherical nanoparticles and prevented oxidation. frontiersin.org |

| Bismuth Tungstate (B81510) (Bi2WO6) | Capping Agent | Produced nanoplates with an average thickness of 90 nm and a width of 100–300 nm. frontiersin.org |

| Tin Sulfide (SnS) | Capping Agent | Led to the formation of spherical nanocrystals with sizes ranging from 10.67–17.74 nm depending on the temperature. frontiersin.org |

| Silver (Ag) and Platinum (Pt) | Capping Agent | Enabled the synthesis and separation of solvent-dispersible nanoparticles. rsc.org |

Future Research Directions and Unexplored Avenues for Tridecyl Oleate

Development of Novel Sustainable Synthesis Routes

The future of tridecyl oleate (B1233923) production lies in the development of sustainable and efficient synthesis methods that minimize environmental impact. A primary focus is on enzymatic synthesis, which offers a green alternative to traditional chemical catalysis.

Enzymatic Esterification and Transesterification:

The use of lipases as biocatalysts for the esterification of oleic acid with tridecyl alcohol is a promising area of research. mdpi.com Enzymatic processes operate under milder conditions, reducing energy consumption and the formation of unwanted byproducts. mdpi.com A key advantage is the high regioselectivity of enzymes, which can lead to higher yields of the desired ester. mdpi.com

Researchers are exploring solvent-free reaction systems to further enhance the green credentials of the synthesis process. mdpi.comresearchgate.net In such systems, one of the reactants, like palm olein (a source of oleic acid), can also serve as the reaction medium, eliminating the need for potentially toxic organic solvents. mdpi.comresearchgate.net The optimization of reaction parameters such as temperature, reaction time, and enzyme concentration is crucial for maximizing the yield of tridecyl oleate. mdpi.comresearchgate.net

| Parameter | Focus Area | Rationale |

| Catalyst | Lipases (e.g., from Carica papaya) | Biodegradable, high selectivity, mild reaction conditions. mdpi.com |

| Reactants | Bio-based oleic acid and tridecyl alcohol | Reduces reliance on petrochemical feedstocks. solubilityofthings.com |

| Reaction Medium | Solvent-free systems | Eliminates the use of hazardous organic solvents. mdpi.comresearchgate.net |

| Process | Transesterification | Efficient conversion of fatty acid sources to esters. acs.org |

This table outlines key areas of focus for developing sustainable synthesis routes for this compound.

The development of robust and recyclable heterogeneous catalysts is another important avenue. acs.org These catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste.

Computational Chemistry Approaches for Predicting this compound Behavior

Computational chemistry is emerging as a powerful tool for accelerating the development and application of oleochemicals like this compound. solubilityofthings.comlabinsights.nl By simulating molecular structures and properties, researchers can predict the behavior of this compound in various formulations, saving significant time and resources compared to traditional experimental methods. solubilityofthings.comschrodinger.com

Predictive Modeling Techniques:

Density Functional Theory (DFT): This quantum mechanics-based method can provide a balance of accuracy and computational efficiency for predicting molecular structures and properties. solubilityofthings.com It can be used to understand the electronic structure of this compound and how it influences its interactions with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound over time, providing insights into its physical properties like viscosity and its interactions within complex mixtures such as cosmetic emulsions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of this compound and related esters with their physicochemical properties and performance in specific applications.

These computational approaches can guide the design of new formulations and predict the impact of structural modifications on the performance of this compound. nih.gov This predictive power reduces the need for extensive trial-and-error experimentation. solubilityofthings.com

Advanced Characterization Techniques for In-Situ Analysis

To gain a deeper understanding of this compound's synthesis and function, advanced analytical techniques are being explored for in-situ analysis. These methods allow for real-time monitoring of chemical reactions and physical changes, providing valuable insights into reaction kinetics and product formation.

Real-Time Monitoring Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the progress of the esterification reaction by tracking the disappearance of the carboxylic acid peak and the appearance of the ester peak. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying and quantifying the components of the reaction mixture, ensuring the purity of the final product. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) hyphenated to High-Resolution Mass Spectrometry (HRMS): This powerful combination allows for the detailed characterization of complex mixtures and the identification of even minor byproducts. researchgate.net

In-situ analysis provides a dynamic view of the chemical processes involved in creating and utilizing this compound, enabling better process control and optimization. nih.gov

Expanding Applications in Green Chemistry and Sustainable Technologies

The favorable properties of this compound make it a strong candidate for a variety of applications in green chemistry and sustainable technologies. solubilityofthings.com Its bio-based origin and biodegradability are key drivers for its adoption in new and emerging fields. iterg.com

Potential Growth Areas:

Biolubricants: There is a growing demand for environmentally friendly lubricants to replace petroleum-based products. iastate.edu The chemical structure of esters like this compound can be tailored to achieve desired viscosity and lubricity properties for use as biolubricants. iastate.edu

Green Solvents: The push to replace toxic and volatile organic compounds (VOCs) opens up opportunities for this compound to be used as a green solvent in various industrial processes. orientjchem.org

Sustainable Materials: this compound can serve as a building block or additive in the development of bio-based polymers and other sustainable materials. numberanalytics.com Its plasticizing properties could be beneficial in creating flexible and durable bioplastics.

Energy Storage: In the field of sustainable energy, green chemistry principles are guiding the development of safer and more efficient energy storage systems. primescholars.com While a direct application for this compound is not yet established, the broader class of oleochemicals is being explored for use in components like electrolytes. primescholars.com

The versatility of this compound, coupled with a growing emphasis on sustainability, suggests a bright future with diverse and impactful applications. iterg.comnumberanalytics.com

Q & A

Q. How can researchers critically evaluate the validity of historical toxicity studies on this compound?

- Methodological Answer : Cross-reference OECD guideline compliance (e.g., Test No. 423 for acute oral toxicity). Scrutinize sample sizes (≥5 animals per dose group) and statistical power. Compare with recent in vitro alternatives (e.g., OECD TG 492 using 3T3 cells). Highlight gaps in chronic exposure data and advocate for tiered testing strategies .

Q. What strategies mitigate confirmation bias when interpreting this compound’s role in lipid-based drug delivery systems?

- Methodological Answer : Pre-register hypotheses on platforms like Open Science Framework. Use blinded data analysis and independent replication by collaborators. Apply Bradford Hill criteria to assess causality in permeability enhancement claims. Contrast findings with structurally analogous esters (e.g., isopropyl myristate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.